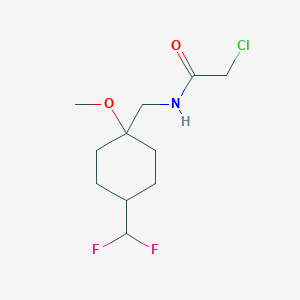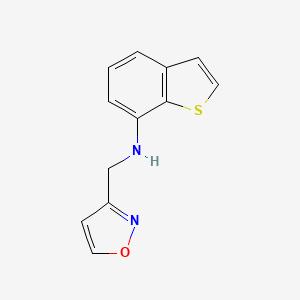![molecular formula C11H14N2OS B2516673 4-[3-(Metilsulfanil)pirrolidina-1-carbonil]piridina CAS No. 2097884-46-1](/img/structure/B2516673.png)
4-[3-(Metilsulfanil)pirrolidina-1-carbonil]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle, and a pyridine ring.
Aplicaciones Científicas De Investigación
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for developing new biologically active molecules.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries.
Catalysis: The compound’s functional groups can participate in catalytic processes, enhancing reaction efficiency and selectivity.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological system it interacts with .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Métodos De Preparación
The synthesis of 4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves constructing the pyrrolidine ring and attaching it to the pyridine ring. The synthetic routes typically include:
Análisis De Reacciones Químicas
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Comparación Con Compuestos Similares
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can be compared with other pyrrolidine-containing compounds:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures and functional groups.
Pyrrolidine-2-one: This compound features a carbonyl group directly attached to the pyrrolidine ring, influencing its reactivity and biological activity.
Pyrrolidine-2,5-diones:
Propiedades
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSDFVHPYSTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

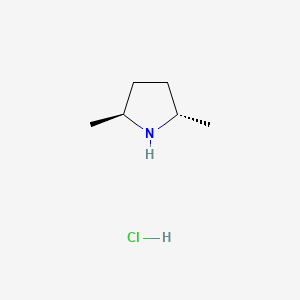
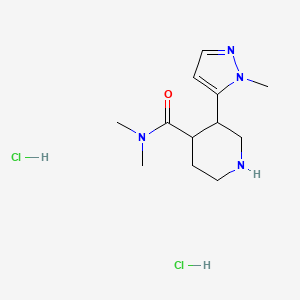
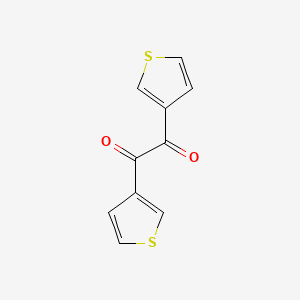
![N'-(3,4-difluorophenyl)-N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2516602.png)
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2516604.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

